![molecular formula C15H15BrN4O2 B2618585 N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901059-52-6](/img/structure/B2618585.png)
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase (PTK) 5 (BMX) and 6 (TEC). It was first discovered by Bristol-Myers Squibb and is currently being studied for its potential therapeutic applications in cancer and inflammatory diseases.
科学的研究の応用
Tyrosine Kinase Inhibitors
Research on analogues of pyrido[3,4-d]pyrimidine, which shares a similar structural motif with "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide", indicates their role as potent inhibitors of tyrosine kinase activity. These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) and other members of the erbB family, highlighting their potential in cancer research and therapy (Rewcastle et al., 1998).
Antimicrobial and Antifungal Activity
Derivatives of pyrimidine have been synthesized and characterized, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This suggests that "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide" could be explored for its potential antimicrobial properties (Devarasetty et al., 2019).
Synthetic Methodology
The use of sulfinamides as amine protecting groups in the synthesis of morpholines from amino alcohols demonstrates the synthetic versatility and applications of morpholine derivatives in preparing complex organic molecules. This relevance underscores the potential for developing novel synthetic routes involving "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide" (Fritz et al., 2011).
Analgesic Activity
Pyrimidine derivatives, especially those containing morpholine groups, have been explored for their analgesic properties. This indicates a potential research application of "N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide" in developing new pain management solutions (Chaudhary et al., 2012).
Inhibition of Dihydroorotate Dehydrogenase
Compounds with a pyrimidine core structure have been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This suggests potential applications in immunosuppressive therapy and the treatment of autoimmune diseases (Knecht & Löffler, 1998).
作用機序
Mode of Action
The mode of action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide involves a palladium-catalyzed Heck/Suzuki cascade reaction . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
The biochemical pathways affected by N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide are related to the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is the formation of an array of oxindoles with excellent ee values . This indicates that the compound may have a significant impact at the molecular and cellular level.
特性
IUPAC Name |
N-(2-bromophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJQLKFBYKFJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。